7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
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Description
7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H17FN4O3S and its molecular weight is 376.41. The purity is usually 95%.
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Scientific Research Applications
Multi-Target Drugs for Neurodegenerative Diseases : Tricyclic xanthine derivatives, like the compound , have been studied for their potential as multi-target drugs for treating neurodegenerative diseases. These compounds exhibit dual-target-directed antagonistic activity on A1/A2A adenosine receptors and inhibit monoamine oxidases (MAOs), which are both relevant for neurodegenerative disease treatment (Brunschweiger et al., 2014).
Structure-Activity Relationships : Studies on imidazopyridines, a class closely related to the compound , have explored regioselectivities in N-alkylations, providing insights into molecular structure and interactions. These findings are crucial for understanding the compound's potential pharmacological properties (Göker & Özden, 2019).
Ligands for Neurodegenerative Diseases : Studies have designed ligands based on annelated xanthine scaffold with aromatic substituents, which act on adenosine receptors and monoamine oxidase B. This research is significant for developing treatments for neurodegenerative diseases, especially Parkinson's disease (Załuski et al., 2019).
Potential Psychotropic Activity : Research has been conducted on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, examining their potential as psychotropic agents. These studies are important for developing new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Metal Complex Studies : Research on mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione provides insights into the synthesis and characterization of new compounds with potential applications in various fields, including medicinal chemistry (Shaker, 2011).
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZNEJOYQUPNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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